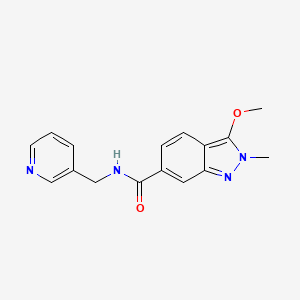

3-methoxy-2-methyl-N-(pyridin-3-ylmethyl)-2H-indazole-6-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-2-methyl-N-(pyridin-3-ylmethyl)indazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-20-16(22-2)13-6-5-12(8-14(13)19-20)15(21)18-10-11-4-3-7-17-9-11/h3-9H,10H2,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJXQVDVKSMJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CN=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-methyl-N-(pyridin-3-ylmethyl)-2H-indazole-6-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indazole Core: Starting from a suitable precursor, such as 2-nitrobenzaldehyde, through a series of reactions including nitration, reduction, and cyclization.

Functionalization: Introduction of the methoxy and methyl groups at the appropriate positions on the indazole ring.

Amide Formation: Coupling of the indazole derivative with pyridin-3-ylmethylamine to form the carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

Reduction: Reduction reactions could target the nitro group if present in intermediates.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents or nucleophiles like sodium hydride.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

3-methoxy-2-methyl-N-(pyridin-3-ylmethyl)-2H-indazole-6-carboxamide could have several scientific research applications:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or DNA, modulating various biochemical pathways. The molecular targets might include kinases, G-protein coupled receptors, or transcription factors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-methoxy-2-methyl-N-(pyridin-3-ylmethyl)-2H-indazole-6-carboxamide and its analogs:

Key Comparative Insights:

In contrast, BJ95764’s trifluoromethylpyridine-pyrrolidine substituent introduces electron-withdrawing effects (via CF₃) and conformational rigidity, which could enhance binding affinity to hydrophobic pockets . CTK3H4442’s 4-phenylbutyl chain increases hydrophobicity, likely optimizing blood-brain barrier penetration but risking off-target interactions .

The target compound’s unfluorinated pyridine group may render it more susceptible to enzymatic degradation.

Synthetic Accessibility :

- The target compound’s simpler structure (vs. BJ95764 and CTK3H4442) suggests easier synthesis and scalability, though this may come at the cost of selectivity or potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methoxy-2-methyl-N-(pyridin-3-ylmethyl)-2H-indazole-6-carboxamide, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, including coupling reactions between indazole and pyridine derivatives. Key steps include:

- Amide bond formation : Use of coupling agents like HATU or EDCI with DMF as a solvent at 0–25°C to minimize side reactions .

- Methoxy group introduction : Methylation of hydroxyl precursors using iodomethane and potassium carbonate in acetone under reflux .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures improve purity (>95%) .

- Critical Parameters : Reaction pH (<7.5 prevents indazole ring decomposition) and inert atmospheres (N₂/Ar) enhance stability .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR in DMSO-d₆ or CDCl₃ resolve signals for methoxy (δ 3.8–4.0 ppm), pyridyl protons (δ 8.0–8.5 ppm), and indazole carboxamide (δ 10.5–11.0 ppm) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, confirming bond angles and hydrogen-bonding networks .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 351.1) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Enzyme inhibition : Kinase inhibition assays (e.g., JAK2 or EGFR) using fluorescence-based ADP-Glo™ kits at 1–10 µM concentrations .

- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations via nonlinear regression .

- Binding affinity : Surface plasmon resonance (SPR) with immobilized target proteins (KD values <100 nM suggest high affinity) .

Advanced Research Questions

Q. How can structural modifications improve target selectivity while minimizing off-target effects?

- Methodological Answer :

- SAR Studies : Replace the pyridylmethyl group with bulkier substituents (e.g., 2-naphthyl) to enhance steric hindrance against non-target kinases .

- Computational modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase hinge regions) .

- Metabolic stability : Introduce fluorine atoms at the indazole 4-position to block CYP3A4-mediated oxidation .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Replicate experiments : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Orthogonal validation : Confirm SPR results with isothermal titration calorimetry (ITC) or microscale thermophoresis (MST) .

- Meta-analysis : Use tools like RevMan to statistically integrate data from >5 independent studies, adjusting for batch effects .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Solubility enhancement : Co-solvent systems (PEG-400/water) or nanoformulation (liposomes) improve aqueous solubility (>50 µg/mL) .

- Plasma stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots; modify labile groups (e.g., methyl to trifluoromethyl) .

- Tissue distribution : Radiolabel with C and quantify via scintillation counting in organs (t₁/₂ >6 hrs suggests suitability for chronic models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.